![molecular formula C60H72N10O10S2 B605532 APG-1387 CAS No. 1570231-89-8](/img/structure/B605532.png)
APG-1387
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
APG-1387 是一种新型凋亡蛋白(IAP)的小分子抑制剂。 它是一种第二线粒体衍生的胱天蛋白酶激活剂(Smac)模拟物,这意味着它模拟内源性 Smac 蛋白的活性,以诱导癌细胞凋亡 。 该化合物在治疗各种癌症和慢性乙型肝炎病毒感染方面显示出潜力 .
准备方法
APG-1387 的合成涉及多个步骤,包括关键中间体的制备及其随后的偶联反应。 确切的合成路线和反应条件是专有的,尚未在公共领域完全公开 。 工业生产方法通常涉及在受控条件下进行大规模合成,以确保高纯度和高产率 .
化学反应分析
APG-1387 经历了几种类型的化学反应,主要集中在其与 IAP 的相互作用上。 该化合物诱导细胞 IAP-1 (cIAP-1) 和 X 连锁 IAP (XIAP) 蛋白的降解,导致胱天蛋白酶-3 的激活和聚 (ADP-核糖) 聚合酶 (PARP) 的裂解,最终导致凋亡 。 这些反应中常用的试剂和条件包括细胞培养基、细胞因子和各种抑制剂,用于研究该化合物对凋亡和免疫反应的影响 .
科学研究应用
作用机制
APG-1387 通过模拟内源性 Smac 蛋白的活性发挥其作用。 它与 IAP 结合,导致它们的降解以及随后胱天蛋白酶的激活,胱天蛋白酶对于凋亡的执行至关重要 。 This compound 降解 cIAP-1 和 XIAP 蛋白导致胱天蛋白酶-3 的激活和 PARP 的裂解,从而导致程序性细胞死亡 。 此外,this compound 已被证明可以通过促进细胞因子的分泌和增加免疫细胞募集到肿瘤中来增强免疫反应 .
相似化合物的比较
生物活性
APG-1387 is a novel small molecule inhibitor classified as a SMAC mimetic , primarily targeting the inhibitor of apoptosis proteins (IAPs) , which play a crucial role in the regulation of apoptosis and cell survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and results from various studies.
This compound functions by antagonizing IAPs, including cIAP-1, cIAP-2, and XIAP. By inhibiting these proteins, this compound promotes the activation of caspases, leading to programmed cell death (apoptosis). The compound has been shown to:
- Induce degradation of IAP proteins.
- Activate caspase-3 and PARP cleavage.
- Trigger apoptosis in cancer cells across various models.
The compound's ability to modulate immune responses further enhances its therapeutic potential, particularly when combined with immune checkpoint inhibitors like anti-PD-1 antibodies .
Efficacy in Cancer Models
This compound has demonstrated significant antitumor activity in multiple preclinical studies:
- Ovarian Cancer : In studies involving human ovarian cancer xenografts, this compound exhibited potent inhibitory effects on cell growth and clonogenic survival. It induced apoptosis through the downregulation of IAPs and activation of caspase pathways. The effective concentration (EC50) values were reported as 0.097 μM for SKOV3 cells and 0.211 μM for OVCAR3 cells .
- Pancreatic Cancer : In patient-derived xenografts (PDXs) with BRCA1/2 mutations, this compound improved the antitumor activity of olaparib in 67% of cases, showcasing a 44% reduction in tumor size compared to controls. The combination with trametinib also showed promising results in KRAS mutant PDXs .
- Hepatocellular Carcinoma (HCC) : When combined with TNF-α or TRAIL, this compound significantly reduced cell viability and induced apoptosis in HCC cell lines, demonstrating its potential as a sensitizer for immune-mediated therapies .
Clinical Trials
This compound is currently undergoing phase I clinical trials to evaluate its safety and efficacy as a monotherapy and in combination with other agents for solid tumors. Preliminary results indicate that it is well-tolerated and shows promising antitumor activity .
Data Summary
The following table summarizes key findings from various studies on this compound's biological activity:
属性
CAS 编号 |
1570231-89-8 |
---|---|
分子式 |
C60H72N10O10S2 |
分子量 |
1157.4 g/mol |
IUPAC 名称 |
(5S,8S,10aR)-3-[3-[[(5S,8S,10aR)-8-(benzhydrylcarbamoyl)-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-3-yl]sulfonyl]phenyl]sulfonyl-N-benzhydryl-5-[[(2S)-2-(methylamino)propanoyl]amino]-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxamide |
InChI |
InChI=1S/C60H72N10O10S2/c1-39(61-3)55(71)63-49-37-67(34-32-45-28-30-51(69(45)59(49)75)57(73)65-53(41-18-9-5-10-19-41)42-20-11-6-12-21-42)81(77,78)47-26-17-27-48(36-47)82(79,80)68-35-33-46-29-31-52(70(46)60(76)50(38-68)64-56(72)40(2)62-4)58(74)66-54(43-22-13-7-14-23-43)44-24-15-8-16-25-44/h5-27,36,39-40,45-46,49-54,61-62H,28-35,37-38H2,1-4H3,(H,63,71)(H,64,72)(H,65,73)(H,66,74)/t39-,40-,45+,46+,49-,50-,51-,52-/m0/s1 |
InChI 键 |
AKLBERUGKZNEJY-RTEPGWBGSA-N |
SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |
手性 SMILES |
C[C@@H](C(=O)N[C@H]1CN(CC[C@H]2CC[C@H](N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CC[C@H]7CC[C@H](N7C(=O)[C@H](C6)NC(=O)[C@H](C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |
规范 SMILES |
CC(C(=O)NC1CN(CCC2CCC(N2C1=O)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC(=CC=C5)S(=O)(=O)N6CCC7CCC(N7C(=O)C(C6)NC(=O)C(C)NC)C(=O)NC(C8=CC=CC=C8)C9=CC=CC=C9)NC |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO, not in water |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
APG-1387, APG 1387l; APG1387; SM-1387; SM 1387; SM1387. |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。